molecular formula C28H22NO2P B12871170 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate CAS No. 28118-80-1

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate

Cat. No.: B12871170
CAS No.: 28118-80-1
M. Wt: 435.5 g/mol
InChI Key: UYYNNGTXSABRKB-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrole derivative with a phenyl group and a triphenylphosphonium salt under specific conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: The phenyl and triphenylphosphonium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can lead to a wide range of functionalized pyrrole compounds.

Scientific Research Applications

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The triphenylphosphonium moiety is known to facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
  • 1-Phenyl-3-carboxy-5-pyrazolone
  • 5-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid

Uniqueness

5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate is unique due to the presence of the triphenylphosphonium group, which enhances its cellular uptake and biological activity. This distinguishes it from other similar compounds that may lack this moiety and, consequently, have different biological properties and applications.

Properties

CAS No.

28118-80-1

Molecular Formula

C28H22NO2P

Molecular Weight

435.5 g/mol

IUPAC Name

1-phenyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione

InChI

InChI=1S/C28H22NO2P/c30-27-21-26(28(31)29(27)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

UYYNNGTXSABRKB-UHFFFAOYSA-N

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C5=CC=CC=C5

Origin of Product

United States

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